molecular formula C15H20O2 B3338700 Alloalantolactone CAS No. 64340-41-6

Alloalantolactone

Cat. No.: B3338700
CAS No.: 64340-41-6
M. Wt: 232.32 g/mol
InChI Key: OTDVFDVEFZSECW-UHFFFAOYSA-N
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Scientific Research Applications

Alloalantolactone has been extensively studied for its potential therapeutic applications:

Mechanism of Action

The inhibitory effects of ALT depend on several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . A recent study has explored the mechanism of ALT-mediated apoptosis in liver cancer cells HepG2 and found that through down-regulating reactive oxygen species (ROS)-mediated alpha serine/threonine-protein kinase (AKT) activation and weakening PTEN induced putative kinase 1 (PINK1)-mediated cell mitophagy, ALT treatment could induce apoptosis .

Safety and Hazards

The safety and efficacy of ALT are also discussed . Studies have shown that IAL has desirable effects without causing severe damage to normal tissues, and may be a potentially safe therapeutic drug for human disease .

Future Directions

The exploration of agents from plants will help to develop new therapeutic strategies and drugs in future clinical treatment . ALT possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy . Future studies need to continue to pay attention to the absorption, distribution, and transformation of IAL in vivo after oral administration, to comprehensively investigate its medicinal properties and targeted modification of the drug delivery mode and dosage form, to guide the rational use of drugs in the clinic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloalantolactone can be synthesized from isoalantolactone through the migration of the Δ4,14 exo-double bond to the endo-position (Δ4) using molecular iodine as a catalyst. This reaction is typically carried out by refluxing isoalantolactone with iodine, leading to the formation of this compound in nearly quantitative yield .

Industrial Production Methods: The industrial production of this compound involves the extraction of sesquiterpene lactones from the roots of Inula helenium. The extracted compounds, including alantolactone and isoalantolactone, are then subjected to chemical modifications to produce this compound. This method ensures a consistent and scalable supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Alloalantolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Alloalantolactone is structurally and functionally similar to other sesquiterpene lactones, including:

Uniqueness: this compound’s unique structural configuration, particularly the position of the double bond, contributes to its distinct biological activities and makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

(3aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11,13H,2,4-8H2,1,3H3/t11-,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVFDVEFZSECW-UXIGCNINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CC2(CCC1)C)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H](C[C@]2(CCC1)C)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982885
Record name 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64340-41-6
Record name Alloalantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64340-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloalantolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064340416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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